4-ethoxy-6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrimidine
Description
Properties
IUPAC Name |
(6-ethoxypyrimidin-4-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-3-25-17-12-16(19-13-20-17)18(23)22-9-7-21(8-10-22)14-5-4-6-15(11-14)24-2/h4-6,11-13H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKHZIVXVLOINZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with an ethoxy group under controlled conditions. The piperazine moiety is then introduced through a coupling reaction with 3-methoxyphenyl piperazine. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-ethoxy-6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitutions
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
Substitution at Position 4: The ethoxy group in the target compound contrasts with aryl (e.g., 3-methoxyphenyl in ) or heteroaryl (e.g., pyridinyl in ) substituents. Ethoxy may enhance metabolic stability compared to bulkier groups . Thieno[3,2-d]pyrimidine derivatives (e.g., 5d) replace the pyrimidine core with a fused thiophene ring, altering electronic properties and binding interactions .
Substitution at Position 6 :
- The 3-methoxyphenyl-piperazine-carbonyl group is a hallmark of kinase inhibitor scaffolds (e.g., gemnelatinib ). Analogs with methylphenyl (BI97717 ) or pyridinyl groups show varied target selectivity.
- Trifluoromethyl groups (e.g., DT242–DT244 ) improve lipophilicity and resistance to enzymatic degradation.
Pharmacological and Physical Properties
- Melting Points: Thienopyrimidine 5d has a melting point of 139–146 °C , while trifluoromethyl analogs (DT242–DT244) likely exhibit higher thermal stability due to the CF3 group .
- Bioactivity: Pyridinyl-substituted pyrimidines (e.g., ) show antitrypanosomal activity, with IC50 values in the micromolar range. Piperazine-carbonyl derivatives (e.g., BI97717 ) are hypothesized to target serine/threonine kinases, analogous to gemnelatinib .
Biological Activity
4-ethoxy-6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with piperazine-based substituents. Various synthetic pathways have been explored, often focusing on optimizing yield and purity. For example, the compound can be synthesized through multi-step reactions involving key intermediates that enhance its biological efficacy.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of pyrimidine have shown effectiveness against respiratory syncytial virus (RSV) with EC50 values ranging from 5 to 28 μM, indicating their potential as antiviral agents .
Anticancer Properties
The compound has also been evaluated for its anticancer activity against various human cancer cell lines. In vitro studies demonstrated that certain structural modifications enhance antiproliferative effects. For example, compounds with similar scaffolds exhibited IC50 values as low as 0.048 µM against lung cancer cell lines (A549), indicating potent activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings include:
- Substituent Effects : The presence of methoxy groups significantly enhances the potency of the compound against specific cancer cell lines.
- Piperazine Linkage : The piperazine moiety contributes to improved receptor binding and biological activity.
A summary of SAR findings is presented in Table 1:
| Compound Structure | Biological Activity | IC50/EC50 Values |
|---|---|---|
| Pyrimidine Derivative A | Antiviral | EC50 = 5 μM |
| Pyrimidine Derivative B | Anticancer (A549) | IC50 = 0.048 μM |
| 4-Ethoxy-Pyrimidine C | Antiviral | EC50 = 28 μM |
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study on RSV : A derivative with structural similarities to this compound was tested in a clinical trial for RSV treatment, showing a significant reduction in viral load at doses comparable to existing antiviral therapies .
- Cancer Cell Line Studies : In a study evaluating various pyrimidine derivatives, one compound demonstrated an ability to induce apoptosis in A549 cells through caspase activation, leading to cell cycle arrest at the G2/M phase .
Q & A
Basic: What are the key steps in synthesizing 4-ethoxy-6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyrimidine?
Answer:
The synthesis typically involves multi-step protocols, including:
- Condensation reactions : Reacting 4-hydroxyacetophenone derivatives with alkyl halides to form alkoxy intermediates.
- Ring-closing formylation : Using POCl₃/DMF for Vilsmeier-Haack-Arnold formylation to generate pyrimidine cores .
- Coupling reactions : Introducing the piperazine-carbonyl moiety via nucleophilic acyl substitution or carbodiimide-mediated coupling .
Critical Parameters : Temperature control (reflux conditions), solvent selection (ethanol/water mixtures), and stoichiometric ratios impact yield and purity.
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to identify proton and carbon environments (e.g., ethoxy group at δ ~1.3 ppm, piperazine protons at δ ~3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- X-ray Crystallography : Resolving 3D conformation, particularly piperazine-pyrimidine dihedral angles, to verify spatial arrangement .
Basic: What biological targets are hypothesized for this compound?
Answer:
Based on structural analogs (e.g., piperazine-pyrimidine hybrids), potential targets include:
- Neurological Receptors : Serotonin (5-HT) or dopamine receptors due to piperazine’s affinity for G-protein-coupled receptors .
- Kinases : Thienopyrimidine or pyrazolopyrimidine motifs suggest kinase inhibition (e.g., EGFR, CDK2) .
Methodological Approach : Receptor binding assays (radioligand displacement) or kinase activity assays (ATPase inhibition) validate target engagement .
Advanced: How can researchers optimize reaction yields during synthesis?
Answer:
Yield optimization strategies include:
- Catalyst Screening : Palladium catalysts for Suzuki-Miyaura coupling of aryl groups .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics for steps like piperazine acylation .
Example : A 20% yield improvement was reported using DMF over THF in carbodiimide-mediated couplings .
Advanced: How to resolve contradictions in solubility data for this compound?
Answer:
Discrepancies arise from:
- Polymorphism : Crystalline vs. amorphous forms (e.g., hydrate vs. anhydrous) affect solubility .
- pH-Dependent Solubility : Protonation of piperazine (pKa ~7.5) increases solubility in acidic buffers .
Resolution Methods : - Use dynamic light scattering (DLS) to assess particle size.
- Perform equilibrium solubility studies across pH 1–10 .
Advanced: What computational methods predict this compound’s pharmacokinetics?
Answer:
- Molecular Docking : AutoDock Vina or Glide predicts binding affinity to targets like 5-HT receptors .
- ADMET Prediction : SwissADME or pkCSM estimates logP (~3.2), blood-brain barrier permeability, and CYP450 interactions .
Case Study : A related triazolopyrimidine showed 85% oral bioavailability in rat models via QSAR modeling .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
SAR strategies include:
- Substituent Variation : Modify ethoxy/methoxy groups to assess steric/electronic effects on potency .
- Scaffold Hopping : Replace pyrimidine with triazolo[4,5-d]pyrimidine to enhance metabolic stability .
Example : Fluorine substitution at the phenyl ring improved target selectivity by 30% in kinase assays .
Advanced: What techniques validate target engagement in cellular assays?
Answer:
- Western Blotting : Measure phosphorylation levels of downstream kinases (e.g., ERK1/2 for MAPK pathway inhibition) .
- Fluorescence Polarization : Quantify ligand-receptor binding in real time (e.g., FITC-labeled compound vs. purified receptors) .
Key Controls : Include competitive inhibitors (e.g., ketanserin for 5-HT2A) to confirm specificity .
Advanced: How to address off-target effects in preclinical studies?
Answer:
- Selectivity Profiling : Screen against panels of 50+ kinases/receptors using Eurofins Panlabs services .
- CRISPR Knockout Models : Validate target dependency (e.g., KO of EGFR in cancer cell lines) .
Case Study : A piperazine-carbonyl analog showed 10-fold selectivity for 5-HT1A over 5-HT2B in neuronal cells .
Advanced: What analytical methods resolve degradation products under stress conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
